molecular formula C15H21N3O4S B2602756 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide CAS No. 1105215-08-4

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide

Cat. No.: B2602756
CAS No.: 1105215-08-4
M. Wt: 339.41
InChI Key: VUVYSNRMJFSVLW-UHFFFAOYSA-N
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Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide (CAS 1105215-08-4) is a small molecule organic compound with the molecular formula C15H21N3O4S and a molecular weight of 339.41 g/mol . This chemical features an oxalamide core structure, a functional group known for its use in the synthesis of specialized ligands for metal-catalyzed cross-coupling reactions in organic chemistry . The compound's structure also incorporates a 1,1-dioxidoisothiazolidin moiety, a sulfonamide-derived group that is present in various compounds of research interest . Compounds containing the 1,1-dioxidoisothiazolidin-2-yl group have been investigated for their potential to interact with biological targets, such as serving as inhibitors for enzymes like α-amylase, which is a key therapeutic target in diabetes research . Researchers value this structural motif for exploring metabolic pathways and enzyme functions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-7-16-14(19)15(20)17-13-10-12(6-5-11(13)2)18-8-4-9-23(18,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVYSNRMJFSVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide typically involves multiple steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized through the reaction of a suitable thiol with an appropriate amine under oxidizing conditions to introduce the dioxido functional group.

    Attachment of the Methyl-Substituted Phenyl Ring: This step involves the coupling of the isothiazolidine intermediate with a methyl-substituted phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Propyloxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the propyloxalamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido functional group or reduce other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Biological Activity Toxicity Profile
N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide Oxalamide linker, dioxidoisothiazolidine, methylphenyl, propyl chain Hypothesized antineoplastic/prodrug activity Not reported (likely lower than 5-FU)
5-Fluorouracil (5-FU) Pyrimidine analog with fluorine substitution Antimetabolite (inhibits thymidylate synthase) High (myelosuppression, GI toxicity)
5-FU-Peptide Conjugates 5-FU linked to short peptides (e.g., Gly-Phe) Reduced toxicity, sustained release Lower than 5-FU
Isothiazolidinone Derivatives 1,2-Thiazolidine dioxides Antibacterial, anti-inflammatory Variable (structure-dependent)

Key Findings

Prodrug Potential: Unlike 5-FU, which requires metabolic activation, the dioxidoisothiazolidine group in the target compound may confer intrinsic stability or direct enzymatic targeting, akin to peptide prodrugs in .

Bioactivity: Isothiazolidinone derivatives are known for diverse activities, including kinase inhibition and antimicrobial effects. The dioxido modification may enhance solubility and target binding.

Mechanistic Insights

  • 5-FU Analogues : 5-FU inhibits DNA synthesis by targeting thymidylate synthase. In contrast, the target compound’s oxalamide linker and dioxidoisothiazolidine may interact with cysteine proteases or redox-sensitive pathways.
  • Peptide Conjugates : demonstrates that peptide-linked 5-FU derivatives improve tumor selectivity. Similarly, the target compound’s aromatic and aliphatic substituents may optimize tissue penetration .

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₀N₄O₅S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 941921-02-4

The compound features a complex structure comprising a phenyl group, a piperidine skeleton, an oxalamide group, and a dioxidoisothiazolidinyl moiety. This unique combination contributes to its biological activity.

Target Enzyme

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase.

Mode of Action

The compound is believed to bind to the active site of CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that treatment with this compound leads to reduced proliferation rates in various cancer cell lines.
  • Apoptosis Induction : The compound has been observed to induce apoptosis through pathways involving caspase activation.

Other Biological Activities

In addition to its anticancer effects, preliminary investigations suggest potential anti-inflammatory and antimicrobial properties. These activities may be attributed to its ability to modulate various biochemical pathways.

Research Findings

StudyFindings
Research on CDK InhibitionDemonstrated that this compound effectively inhibits CDK2 activity in vitro, leading to cell cycle arrest in cancer cells.
Showed significant reduction in tumor growth in xenograft models treated with the compound compared to control groups.
Biological Activity OverviewHighlighted the compound's potential as a biochemical probe for further studies on cell cycle regulation and cancer therapy.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Anticancer Efficacy : This study involved administering varying doses of the compound to different cancer cell lines and measuring proliferation rates and apoptosis markers.
    • Results : A dose-dependent decrease in cell viability was observed alongside increased markers for apoptosis (e.g., cleaved caspase-3).
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to untreated controls, supporting its potential as an effective therapeutic agent.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide?

The synthesis of oxalamide derivatives typically involves coupling reactions between substituted phenylamines and oxalyl chloride intermediates. A common approach includes:

  • Step 1 : Reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with oxalyl chloride under anhydrous conditions (e.g., in dichloromethane) to form the intermediate N-(substituted phenyl)oxalyl chloride.
  • Step 2 : Introducing propylamine to the intermediate via nucleophilic acyl substitution. This step requires controlled temperature (0–5°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures can isolate the final product .
    Key Validation : Confirm reaction completion via TLC and characterize intermediates using 1H^1H-NMR .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for verifying the oxalamide backbone and substituent positions. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while the propyl chain shows characteristic triplet and multiplet signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and rules out impurities.
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The isothiazolidin-2-yl 1,1-dioxide group can exhibit tautomeric forms, altering peak splitting. Use 15N^{15}N-NMR or computational modeling (DFT) to identify dominant tautomers .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interact with the compound. Cross-validate with IR spectroscopy to detect unexpected hydrogen bonding (e.g., N–H stretches at ~3300 cm1^{-1}) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction provides definitive proof of connectivity and stereochemistry. Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are common in oxalamides .

Advanced: What experimental design considerations are critical for studying this compound’s biological activity?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) due to the 1,1-dioxidoisothiazolidin moiety’s potential as a sulfone donor .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC50_{50} values under varying pH (6.5–7.5) and temperature (25–37°C).
    • Cellular Uptake : Radiolabel the compound with 14C^{14}C or use fluorescent tags (e.g., BODIPY) to track intracellular localization .
  • Control Experiments : Compare activity against structurally similar analogs (e.g., thiophene-containing oxalamides) to isolate the role of the isothiazolidin-dioxide group .

Advanced: How can researchers address discrepancies in biological activity data across studies?

  • Solubility Variability : Pre-dissolve the compound in DMSO (≤1% v/v) and confirm solubility in assay buffers via dynamic light scattering (DLS). Precipitation can falsely lower apparent activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound degradation over time .
  • Statistical Robustness : Apply ANOVA with post-hoc Tukey tests to compare replicate data (n ≥ 3). Publicly available datasets (e.g., PubChem BioAssay) can benchmark results .

Basic: What storage conditions ensure long-term stability of this compound?

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxalamide bond.
  • Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect degradation products (e.g., free aniline or propylamine) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1T3G for carbonic anhydrase). Focus on the isothiazolidin-dioxide group’s electrostatic potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bond occupancy between the oxalamide carbonyl and active-site residues .
  • QSAR Models : Train models with datasets of analogous oxalamides to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties?

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the propyl chain to reduce LogP (target: 2–3). Synthesize derivatives via reductive amination or click chemistry .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB. High binding (>90%) may necessitate prodrug strategies (e.g., esterification of the oxalamide) .
  • In Vivo Half-Life : Administer the compound to rodent models and collect plasma samples at intervals (0–24 hr). Fit data to a two-compartment model using Phoenix WinNonlin .

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